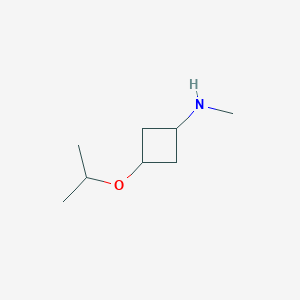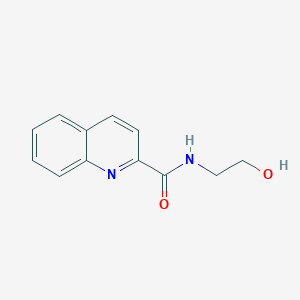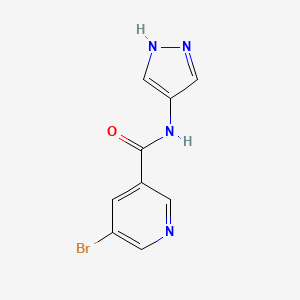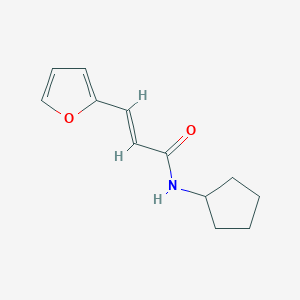![molecular formula C12H10BrN B14915023 2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
2-Bromo-6,9-dihydropyrido[1,2-a]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6,9-dihydropyrido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]indoles. These compounds are known for their significant biological activities and are found in various natural products and pharmaceuticals. The structure of this compound consists of a fused pyridine and indole ring system with a bromine atom at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,9-dihydropyrido[1,2-a]indole can be achieved through several synthetic routes. One common method involves the cyclization of N-allenyl indoles. For example, the gold-catalyzed cycloisomerization of N-2,3-butadienylindoles can afford 6,9-dihydropyrido[1,2-a]indoles, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6,9-dihydropyrido[1,2-a]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-6,9-dihydropyrido[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6,9-dihydropyrido[1,2-a]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific biological activity. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[1,2-a]indole: The parent compound without the bromine atom.
6,9-Dihydropyrido[1,2-a]indole: The compound without the bromine substitution.
2-Substituted Pyrido[1,2-a]indoles: Compounds with different substituents at the 2-position.
Uniqueness
2-Bromo-6,9-dihydropyrido[1,2-a]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H10BrN |
|---|---|
Peso molecular |
248.12 g/mol |
Nombre IUPAC |
2-bromo-6,9-dihydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H10BrN/c13-10-4-5-12-9(7-10)8-11-3-1-2-6-14(11)12/h1-2,4-5,7-8H,3,6H2 |
Clave InChI |
SXGGWMXTRIYYSX-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCN2C1=CC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)






![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)



![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
